molecular formula C17H22N2O3S B5412758 3-tert-butyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

3-tert-butyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B5412758
M. Wt: 334.4 g/mol
InChI Key: NCICDOOVMCMRIF-UHFFFAOYSA-N
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Description

The compound “3-tert-butyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical chemistry . The molecule also has a tert-butyl group and a methoxy group attached to the benzene ring, and a pyridinylmethyl group attached to the nitrogen of the sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, being planar, would form the core of the molecule. The tert-butyl, methoxy, and pyridinylmethyl groups would likely project out from this plane . The exact spatial arrangement would depend on the specific locations of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzene ring is generally stable but can undergo electrophilic aromatic substitution. The sulfonamide group could potentially engage in hydrogen bonding or act as a nucleophile or electrophile, depending on the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar tert-butyl group could give the compound both polar and nonpolar characteristics .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it exhibits desirable activity, such as inhibiting a particular enzyme or interacting with a specific biological target, it could be further developed and optimized .

Properties

IUPAC Name

3-tert-butyl-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-17(2,3)15-10-14(7-8-16(15)22-4)23(20,21)19-12-13-6-5-9-18-11-13/h5-11,19H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCICDOOVMCMRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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